molecular formula C16H12N2O4S B14879157 N-(3-nitrophenyl)naphthalene-2-sulfonamide

N-(3-nitrophenyl)naphthalene-2-sulfonamide

Cat. No.: B14879157
M. Wt: 328.3 g/mol
InChI Key: DADKQQCOBPIYIU-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-(3-aminophenyl)naphthalene-2-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

N-(3-nitrophenyl)naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase, thereby blocking their activity. The sulfonamide group mimics the natural substrate of the enzyme, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Uniqueness: N-(3-nitrophenyl)naphthalene-2-sulfonamide stands out due to the presence of both the nitrophenyl and naphthalene moieties, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

N-(3-nitrophenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C16H12N2O4S/c19-18(20)15-7-3-6-14(11-15)17-23(21,22)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,17H

InChI Key

DADKQQCOBPIYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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